molecular formula C15H17N5O2S B5315282 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide

4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide

Cat. No. B5315282
M. Wt: 331.4 g/mol
InChI Key: VGYFAYMINNGLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide involves its ability to bind to specific proteins and enzymes in cells. This binding can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the desired biological effects. The exact mechanism of action of this compound varies depending on the specific application and target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide are dependent on the specific application and target. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neuroscience, this compound has been shown to modulate neurotransmitter release and protect neurons from oxidative stress. In microbiology, this compound has been shown to have antimicrobial properties and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide in lab experiments include its unique properties, such as its ability to target specific enzymes and signaling pathways. This compound has also been shown to have low toxicity, making it a safer alternative to other compounds with similar biological effects. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide. These include further studies on its mechanism of action, potential applications in other research fields, and optimization of the synthesis method for increased yields and purity. Additionally, the development of new derivatives and analogs of this compound could lead to the discovery of even more promising candidates for scientific research.

Synthesis Methods

The synthesis of 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 5-methyl-1H,3'H-2,4'-biimidazole with ethylene diamine. The resulting product is then reacted with benzenesulfonyl chloride to produce the final compound. This synthesis method has been optimized to produce high yields of pure 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide.

Scientific Research Applications

4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and microbiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In neuroscience, 4-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]benzenesulfonamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In microbiology, this compound has been shown to have antimicrobial properties and has been studied for its potential as a new antibiotic.

properties

IUPAC Name

4-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-11-14(19-10-18-11)15-17-7-9-20(15)8-6-12-2-4-13(5-3-12)23(16,21)22/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFAYMINNGLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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